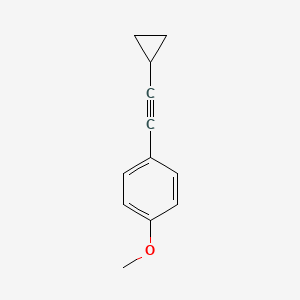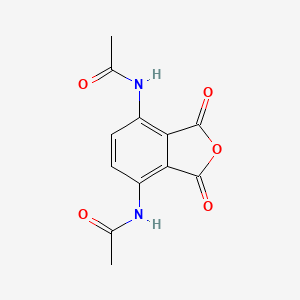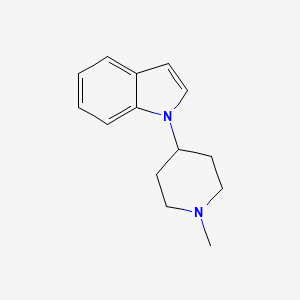![molecular formula C9H8F4O B8635794 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B8635794.png)
1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent to yield the desired ethan-1-ol derivative. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- 4-fluoro-2-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Comparison: 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which impart distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and electronic effects, making it a versatile reagent in various chemical and biological applications .
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5,14H,1H3 |
InChI Key |
OVYSJPULJHZNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzenesulfonyl)indol-4-yl]oxyethanamine](/img/structure/B8635726.png)


![1-Amino-4-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B8635747.png)










